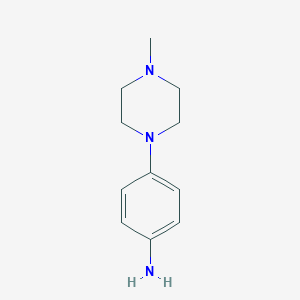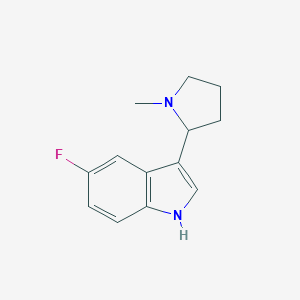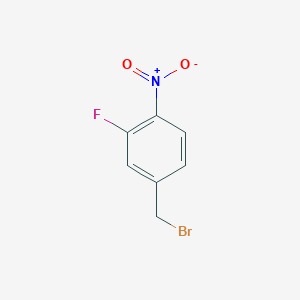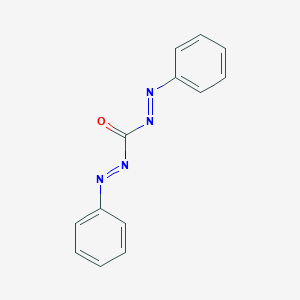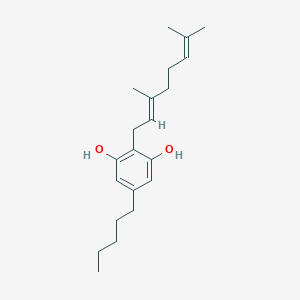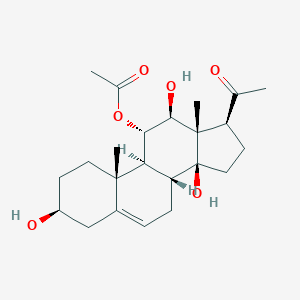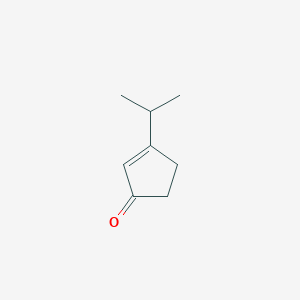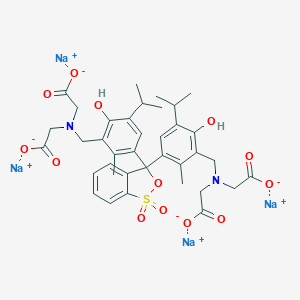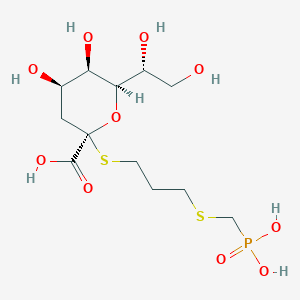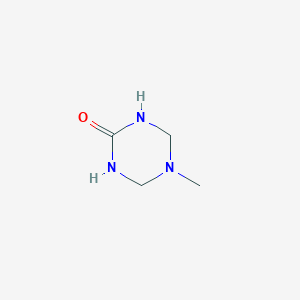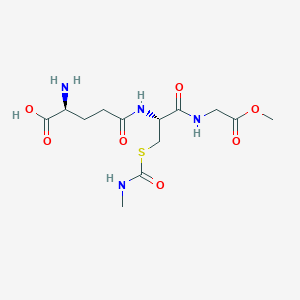
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid, also known as AMCA, is a synthetic amino acid derivative that has been extensively studied for its potential applications in various scientific research fields.
Mécanisme D'action
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid exerts its antioxidant and anti-inflammatory effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway regulates the expression of various antioxidant and anti-inflammatory genes, leading to a reduction in oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. Additionally, (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid in lab experiments is its stability and solubility in water, which makes it easy to handle and administer. Additionally, (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has low toxicity and is well-tolerated in animal models. However, one limitation of using (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid in lab experiments is its high cost, which may limit its widespread use.
Orientations Futures
There are several future directions for the study of (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid. One potential direction is the development of (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid and to identify potential targets for its therapeutic effects. Finally, the development of more cost-effective methods for the synthesis of (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid may increase its accessibility and use in scientific research.
Méthodes De Synthèse
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of L-cysteine with N-methylcarbamoyl chloride to produce N-methylcarbamoyl-L-cysteine. This intermediate product is then reacted with N-Boc-L-aspartic acid anhydride to produce N-Boc-L-aspartyl-L-cysteine methyl ester. The final step involves the deprotection of the Boc group using trifluoroacetic acid to produce (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid.
Applications De Recherche Scientifique
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has been studied extensively for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. Additionally, (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has been studied for its potential use as a probe in mass spectrometry-based proteomics.
Propriétés
Numéro CAS |
125974-20-1 |
|---|---|
Nom du produit |
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid |
Formule moléculaire |
C13H22N4O7S |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H22N4O7S/c1-15-13(23)25-6-8(11(20)16-5-10(19)24-2)17-9(18)4-3-7(14)12(21)22/h7-8H,3-6,14H2,1-2H3,(H,15,23)(H,16,20)(H,17,18)(H,21,22)/t7-,8-/m0/s1 |
Clé InChI |
NXPNXQKWYNRVBX-YUMQZZPRSA-N |
SMILES isomérique |
CNC(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
CNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N |
SMILES canonique |
CNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N |
Séquence |
XXG |
Synonymes |
S-(N-METHYLCARBAMOYL)GLUTATHIONEMONOMETHYLESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



